Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate
Description
tert-Butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic scaffold with a 6-azaspiro[3.4]octane core. The molecule is substituted with an amino group at position 1 and an ethoxy group at position 3, while the tert-butyl carbamate (Boc) group at position 6 serves as a protective moiety. This compound is of interest in medicinal chemistry as a versatile building block for drug discovery, particularly in the synthesis of modulators targeting G protein-coupled receptors (GPCRs) or enzymes requiring rigid, three-dimensional frameworks .
The ethoxy and amino substituents further modulate electronic and steric properties, influencing reactivity and biological activity.
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-5-18-11-8-10(15)14(11)6-7-16(9-14)12(17)19-13(2,3)4/h10-11H,5-9,15H2,1-4H3 |
InChI Key |
MTYMMSZJEKTXTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C12CCN(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Challenges
-
Ring Strain and Stereochemistry : The spiro[3.4]octane system imposes angular strain, complicating ring-closure steps.
-
Functional Group Compatibility : Concurrent protection of the amine (via Boc) and introduction of the ethoxy group require orthogonal reactivity.
-
Purification Difficulties : Polar byproducts and residual catalysts often necessitate chromatographic purification.
Synthetic Strategies and Methodologies
Boc Protection and Aminolysis
A widely used method for tert-butyl-protected spiroamines involves Boc-group introduction early in the synthesis. For tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, aminolysis with ammonia in methanol at 80°C for 16 hours yielded 95% of the amino derivative. Modifications for the target compound could include:
Table 1: Comparative Reaction Conditions for Aminolysis
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| 1-Oxa-6-azaspiro[2.5]octane-Boc | NH₃ (7M) | MeOH | 80°C | 16 | 95% | |
| Analogous spiropiperidine | NH₄OH | MeOH | 20°C | 40 | 76% |
Detailed Preparation Methods
Method A: Sequential Boc Protection and Etherification
Procedure :
-
Spirocycle Formation : React cyclohexenone with tert-butyl carbamate in the presence of p-toluenesulfonic acid (PTSA) to form the Boc-protected spiroamine intermediate.
-
Ethoxy Introduction : Treat the intermediate with ethyl bromide and K₂CO₃ in DMF at 60°C for 12 hours.
-
Amination : Reduce the ketone to an amine using NaBH₄ and NH₄Cl, followed by purification via silica gel chromatography.
Key Data :
Method B: One-Pot Spirocyclization
Procedure :
-
Mannich Reaction : Combine ethyl glycinate, formaldehyde, and cyclohexanone derivative in ethanol at reflux.
-
In Situ Boc Protection : Add Boc₂O and DMAP to the reaction mixture.
-
Workup : Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Key Data :
-
Yield : 55–60%.
-
Advantage : Avoids isolation of sensitive intermediates.
-
Limitation : Requires strict stoichiometric control to prevent oligomerization.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Considerations
-
Acid Catalysts : PTSA (0.1 equiv.) improves spirocyclization yields by 15–20%.
-
Base Selection : K₂CO₃ outperforms NaOH in minimizing ester hydrolysis during ethoxy installation.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| A | 3 | 62% | >95% | Moderate |
| B | 1 | 55% | 90% | High |
Method B offers operational simplicity but lower purity, while Method A achieves higher purity at the cost of additional steps .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Molecular Weight : 270.37 g/mol
IUPAC Name : tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate
CAS Number : 1354961-70-8
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Case Studies
Case Study 1: Antimicrobial Activity
Case Study 2: Anticancer Research
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity : The 3-ethoxy group in the target compound increases logP compared to hydroxy or oxo analogs (e.g., tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate, logP ≈ 1.5) .
- Solubility: Amino and ethoxy groups may enhance aqueous solubility relative to purely hydrocarbon analogs (e.g., tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate) .
- Stability : Boc-protected analogs are stable under basic conditions but require trifluoroacetic acid (TFA) for deprotection, a common trait across this class .
Biological Activity
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which includes both nitrogen and carbon functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- CAS Number : 1354961-70-8
The compound's structure features a tert-butyl group, an ethoxy group, and an amino group, all of which contribute to its chemical reactivity and potential biological activity. The spirocyclic framework is significant as it often imparts unique properties to the compound, making it of interest in drug development and other applications .
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures may exhibit:
Structure-Activity Relationship (SAR)
The presence of different functional groups significantly influences the biological activity of spirocyclic compounds. For instance, variations in the amino or ethoxy groups can lead to different pharmacological profiles. A comparative analysis with structurally similar compounds highlights this aspect:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 1-amino-6-azaspiro[3.4]octane | Lacks ethoxy group | Potentially different antimicrobial activity |
| Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane | Hydroxy instead of amino | May exhibit different solubility and bioavailability |
| Ethyl 1-amino-3-methoxyspiro[3.4]octane | Different alkyl groups | Variations in pharmacological profiles |
This table illustrates how modifications in functional groups can alter the compound's properties and applications .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been studied extensively:
- Antimicrobial Studies : Research on azaspiro compounds has shown promising results against various bacterial strains. For example, certain derivatives have demonstrated significant inhibition against Staphylococcus aureus .
- Neuropharmacology : Compounds with similar structural motifs have been explored for their effects on neurotransmitter receptors, suggesting potential use in treating neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate?
The synthesis typically involves cyclization of precursor molecules with appropriate functional groups. For example, tert-butyl-protected spirocyclic compounds often undergo deprotection using hydrogen chloride in 1,4-dioxane, followed by functionalization (e.g., reaction with ethyl chloroformate or other electrophiles) . Cyclization strategies may also utilize intramolecular nucleophilic attacks or ring-closing metathesis, depending on the substituents . Key steps include optimizing reaction time, temperature, and catalyst selection to achieve high yields (>70%) and purity (>95%).
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the spirocyclic structure and substituent positions. For example, tert-butyl groups appear as singlets near δ 1.4 ppm in H NMR, while ethoxy groups show quartets near δ 1.3–1.5 ppm and triplets near δ 3.4–3.6 ppm .
- X-Ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving complex spirocyclic structures, particularly when stereochemical ambiguity exists .
- HPLC-MS : Purity and molecular weight validation often employ reverse-phase HPLC coupled with mass spectrometry, with retention times and fragmentation patterns compared to standards .
Q. What functional groups influence the compound’s reactivity?
The tert-butyl ester provides steric protection, enhancing stability during synthesis. The amino group (-NH) enables nucleophilic reactions (e.g., acylation, sulfonylation), while the ethoxy group (-OCHCH) participates in hydrogen bonding and modulates solubility in polar solvents .
Advanced Research Questions
Q. How can stereochemical resolution be achieved for this spirocyclic compound?
Chiral resolution may involve:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
- Crystallization with Chiral Auxiliaries : Co-crystallizing the compound with chiral resolving agents (e.g., tartaric acid derivatives) to isolate specific stereoisomers .
- Asymmetric Synthesis : Employing chiral catalysts (e.g., phosphine ligands) during cyclization to control stereochemistry .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C, Ru-based systems) can enhance cyclization efficiency. For example, Pfizer’s patent method achieved >85% yield using hydrogen chloride in dioxane for deprotection .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity, while additives like DMAP suppress side reactions .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formations, enabling rapid adjustments to reaction conditions .
Q. How does this compound compare pharmacologically to its structural analogs?
- Target Binding : Analogous spirocycles (e.g., tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate) exhibit affinity for enzymes like kinases or GPCRs, suggesting potential for structure-activity relationship (SAR) studies .
- Metabolic Stability : Ethoxy and tert-butyl groups may reduce metabolic degradation compared to hydroxylated analogs, as observed in preclinical pharmacokinetic studies .
Q. How can researchers address contradictions in reported synthetic data?
- Reproducibility Checks : Validate reaction conditions (e.g., temperature gradients, reagent purity) from conflicting studies. For example, discrepancies in cyclization yields may stem from varying catalyst batches or moisture levels .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict energy barriers for key steps, identifying optimal pathways .
Q. What analytical challenges arise in purity assessment, and how are they mitigated?
- Impurity Profiling : HPLC-MS identifies common byproducts (e.g., incomplete deprotection intermediates) .
- Quantitative NMR (qNMR) : Integrates proton signals to quantify residual solvents or unreacted precursors with ±2% accuracy .
Methodological Insights
Q. How is the compound’s stability under varying storage conditions assessed?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products. Stability-indicating HPLC methods monitor changes over time .
- Cryogenic Storage : Long-term stability is enhanced at -20°C in amber vials under nitrogen, as recommended for tert-butyl esters .
Q. What computational tools predict biological interactions?
- Molecular Docking (AutoDock Vina) : Models interactions with targets like proteases or receptors, leveraging the spirocycle’s conformational rigidity .
- ADMET Prediction (SwissADME) : Estimates absorption, distribution, and toxicity profiles based on logP (≈2.5) and polar surface area (≈60 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
